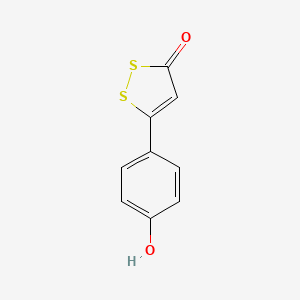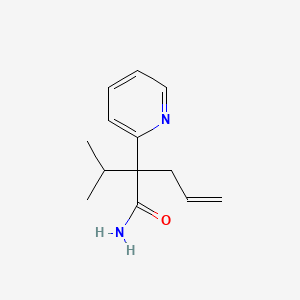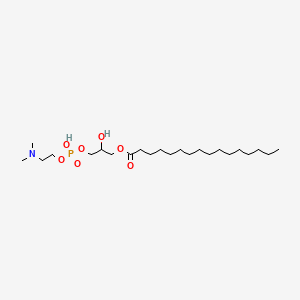
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a pentyl ester group attached to a 2,4-dichlorophenoxy moiety via a propenoate linkage. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+PentanolCatalystPentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenoxyacetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and pentanol.
Oxidation: Various carboxylic acids and phenolic compounds.
Substitution: Derivatives of 2,4-dichlorophenoxyacetic acid with substituted groups.
Scientific Research Applications
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Environmental Science: Studied for its environmental impact and degradation pathways.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Mechanism of Action
The herbicidal activity of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, causing physiological and morphological changes that are lethal to the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with a methyl group instead of a pentyl group.
Ethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: An ester derivative with an ethyl group.
Uniqueness
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester group, which influences its solubility, volatility, and herbicidal activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
Properties
CAS No. |
53548-43-9 |
|---|---|
Molecular Formula |
C14H16Cl2O3 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
pentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-3-4-8-19-14(17)7-9-18-13-6-5-11(15)10-12(13)16/h5-7,9-10H,2-4,8H2,1H3/b9-7+ |
InChI Key |
VFIPHQGWSFUUEL-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)









